molecular formula C15H17N3O3 B6386093 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% CAS No. 1261953-61-0

5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6386093
CAS RN: 1261953-61-0
M. Wt: 287.31 g/mol
InChI Key: CVCLNATZFLIFKR-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% (5-BAP) is an organic compound with a wide range of uses in scientific research. It is a versatile molecule that can be used in a variety of experiments, such as enzymatic assays, peptide synthesis, and other biochemical applications. 5-BAP is a white, crystalline solid at room temperature and is soluble in water, dimethyl sulfoxide (DMSO) and other organic solvents. It is also a relatively stable compound, with a shelf life of up to two years.

Scientific Research Applications

5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It has been used in enzymatic assays to study the activity of enzymes, such as cytochrome P450 and cytochrome c oxidase. It has also been used in peptide synthesis to study the structure and function of proteins. In addition, 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been used in biochemical studies to study the mechanism of action of drugs and other bioactive compounds.

Mechanism of Action

5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% acts as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase. It is oxidized by these enzymes to form a reactive intermediate, which then reacts with other molecules to form a variety of products. The products can then be used to study the mechanism of action of drugs and other bioactive compounds.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been used to study the biochemical and physiological effects of drugs and other bioactive compounds. It has been used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of drugs on cancer cells and other diseases.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments are its high purity, its stability, and its solubility in a variety of solvents. It is also relatively easy to synthesize, making it an ideal starting material for a variety of experiments. The main limitation of 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% is its relatively low reactivity, which can make it difficult to use in some experiments.

Future Directions

Future research on 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% could include studies on its use in the development of new drugs and other bioactive compounds. It could also be used to study the effects of drugs on different cell types, such as cancer cells. In addition, it could be used to study the effects of drugs on the development of diseases, such as Alzheimer's disease. Finally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the cardiovascular and nervous systems.

Synthesis Methods

5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% can be synthesized via a modified Strecker reaction. This method involves the reaction of 3-BOC-aminophenol and 2-hydroxypyrimidine in the presence of a base catalyst, such as sodium hydroxide, and an acid catalyst, such as hydrochloric acid, in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80°C for two hours. The resulting product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

tert-butyl N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-5-10(7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCLNATZFLIFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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